molecular formula C20H26N4O4S B2922355 1-((4-methoxyphenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide CAS No. 1105251-81-7

1-((4-methoxyphenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide

Cat. No.: B2922355
CAS No.: 1105251-81-7
M. Wt: 418.51
InChI Key: VJYHQVHUWYHWTD-UHFFFAOYSA-N
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Description

1-((4-methoxyphenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide is a potent and cell-active inhibitor of the KDM4 family of lysine demethylases, particularly KDM4A-C and KDM4E. These enzymes are JmjC-domain containing histone demethylases that specifically target tri- and di-methylated lysine 9 and lysine 36 on histone H3 (H3K9me3/me2 and H3K36me3/me2), playing a critical role in the dynamic regulation of chromatin structure and gene expression. By competitively occupying the 2-oxoglutarate cofactor binding site, this compound effectively inhibits demethylase activity, leading to the accumulation of repressive histone marks. This research tool has been instrumental in elucidating the role of KDM4 proteins in various biological processes, including transcriptional regulation, cell cycle progression, and DNA damage response . Its application is particularly valuable in oncology research, as the KDM4 family is frequently overexpressed in several cancers, such as breast, prostate, and colorectal cancer, where it promotes tumorigenesis by disrupting genomic stability and driving oncogenic gene expression programs. Studies utilizing this inhibitor have demonstrated its ability to suppress cancer cell proliferation and inhibit tumor growth in preclinical models , highlighting its significance as a chemical probe for validating KDM4 demethylases as potential therapeutic targets for epigenetic cancer therapy.

Properties

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4S/c1-23-19(17-4-3-5-18(17)22-23)21-20(25)14-10-12-24(13-11-14)29(26,27)16-8-6-15(28-2)7-9-16/h6-9,14H,3-5,10-13H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYHQVHUWYHWTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-methoxyphenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide involves multiple steps. One common method includes the reaction of 4-methoxybenzenesulfonyl chloride with piperidine-4-carboxamide under basic conditions to form the intermediate compound. This intermediate is then reacted with 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-((4-methoxyphenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and alkyl halides (R-X) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the sulfonyl group produces a sulfide derivative.

Scientific Research Applications

1-((4-methoxyphenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-((4-methoxyphenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes .

Comparison with Similar Compounds

Table 1: Structural Features of Piperidine-4-Carboxamide Derivatives

Compound Name Substituents on Piperidine-4-Carboxamide Key Structural Differences Reference
Target Compound - 4-Methoxyphenylsulfonyl
- 2-Methyltetrahydrocyclopenta[c]pyrazolyl
Unique cyclopenta-pyrazole group
HE44 () - 2-Fluorophenylmethyl
- 1-Methylpyrrolo[2,3-b]pyridin-3-yl
Pyrrolopyridine substituent instead of sulfonyl group
1-Ethyl-N-(4-methoxy-2-(trifluoromethyl)benzyl)piperidine-4-carboxamide () - Ethyl
- 4-Methoxy-2-(trifluoromethyl)benzyl
Trifluoromethyl and methoxy on benzyl group
1-(4-Chlorobenzenesulfonyl)-N-(4-methylbenzothiazol-2-yl)piperidine-4-carboxamide () - 4-Chlorobenzenesulfonyl
- 4-Methylbenzothiazolyl
Chlorobenzenesulfonyl and benzothiazole groups
N-(4-Phenoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide () - 4-Phenoxyphenyl
- 6-Trifluoromethylpyrimidinyl
Trifluoromethylpyrimidine substituent

Key Observations :

  • The target compound’s cyclopenta-pyrazole group distinguishes it from analogs with benzyl, pyridinyl, or thiazolyl substituents.
  • Sulfonyl groups vary widely: 4-methoxy (target), 4-chloro (), and trifluoromethyl () substituents influence electronic properties and target binding .

Key Observations :

  • Amide bond formation commonly employs chloroformates (e.g., isobutyl chloroformate) or carbodiimides under inert atmospheres .
  • Sulfonylation typically requires sulfonyl chlorides and base catalysts.

Table 3: Reported Bioactivities of Related Compounds

Compound Biological Activity Reference
HE44, HE67 () Insecticidal activity (Streptomyces-derived)
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide () Anti-angiogenic and antitumor potential
(R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide () SARS-CoV-2 inhibition (projected)
1-(4-Chlorobenzenesulfonyl)-N-(4-methylbenzothiazol-2-yl)piperidine-4-carboxamide () Unspecified, but benzothiazole moiety often linked to kinase inhibition

Key Observations :

  • Piperidine-4-carboxamide derivatives target enzymes (e.g., soluble epoxide hydrolase) and viral proteases .
  • Substituents like benzothiazole or trifluoromethyl groups enhance lipophilicity and target engagement .

Physicochemical Properties

Table 4: Molecular Properties of Selected Compounds

Compound Molecular Weight Molecular Formula Notable Features Reference
Target Compound ~450 (estimated) C₂₂H₂₈N₄O₄S High rigidity due to fused cyclopenta-pyrazole
1-(5-Bromopyridin-2-yl)piperidine-4-carboxamide () 284.16 C₁₁H₁₄BrN₃O Bromopyridine enhances halogen bonding
1-(4-Chlorobenzenesulfonyl)-N-(4-methylbenzothiazol-2-yl)piperidine-4-carboxamide () 450.0 C₂₀H₂₀ClN₃O₃S₂ Chlorobenzenesulfonyl group increases molecular weight

Key Observations :

  • Sulfonyl groups and halogen substituents increase molecular weight and influence solubility .

Biological Activity

The compound 1-((4-methoxyphenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide is a synthetic organic molecule with potential therapeutic applications. Its structural complexity and the presence of various functional groups suggest a diverse range of biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C19H26N4O3SC_{19}H_{26}N_{4}O_{3}S. The structure includes:

  • A piperidine ring
  • A sulfonamide group
  • A methoxyphenyl moiety
  • A tetrahydrocyclopentapyrazole unit

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, derivatives containing sulfonamide and pyrazole rings have shown effectiveness against various cancer cell lines. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells through the modulation of signaling pathways such as the Bcl-2 family proteins .

Anti-inflammatory Effects

Compounds featuring piperidine and sulfonamide groups are often associated with anti-inflammatory properties. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. For instance, they may reduce the expression of COX-2 and TNF-alpha in activated macrophages .

Antimicrobial Activity

The presence of the sulfonamide group suggests potential antimicrobial activity. Similar compounds have been evaluated for their ability to inhibit bacterial growth, particularly against Gram-positive and Gram-negative bacteria. Research has indicated that modifications to the sulfonamide moiety can enhance antibacterial efficacy .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit key enzymes involved in cellular metabolism or signaling pathways.
  • Modulation of Gene Expression : The compound may influence transcription factors that regulate genes associated with cell proliferation and apoptosis.
  • Interaction with Cellular Receptors : It is possible that the compound interacts with specific receptors or ion channels, affecting cellular signaling cascades.

Case Studies

  • Anticancer Efficacy : A study involving a related compound demonstrated an IC50 value of 27.3 μM against breast cancer cells (MCF-7), suggesting that structural analogs may possess similar activities .
  • Anti-inflammatory Response : In a model of acute inflammation, a related piperidine derivative showed a significant reduction in edema formation compared to control groups, indicating potential therapeutic applications in inflammatory diseases .
  • Antimicrobial Testing : In vitro assays revealed that compounds with similar sulfonamide structures exhibited broad-spectrum antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Data Summary Table

Biological ActivityRelated CompoundIC50 Value (μM)Reference
AnticancerPyrazole Derivative27.3
Anti-inflammatoryPiperidine AnalogSignificant Reduction
AntimicrobialSulfonamide CompoundBroad-spectrum Activity

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